molecular formula C16H17ClN4O3S B2965799 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-71-2

1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2965799
CAS No.: 897620-71-2
M. Wt: 380.85
InChI Key: HYNOOZWURLOLNB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

A study conducted by Ling et al. (2008) synthesized derivatives similar to 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea and evaluated their antitumor activities. The findings suggested that some of these derivatives possess promising antitumor activities, highlighting the potential of such compounds in cancer research and therapy (Ling et al., 2008).

Anticholinesterase and Antioxidant Activities

Kurt et al. (2015) investigated a series of compounds including derivatives of this compound. They found that these compounds showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as significant antioxidant capabilities. This suggests potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).

Insecticidal Properties

Mulder and Gijswijt (1973) examined two compounds closely related to this compound, finding that they act as insecticides with a unique mode of action. These compounds were shown to be effective stomach poisons for insects, causing death by interfering with the process of cuticle deposition (Mulder & Gijswijt, 1973).

Enhancement of Adventitious Rooting

Ricci and Bertoletti (2009) discussed the cytokinin-like activity of urea derivatives, including those structurally similar to this compound. These compounds were found to enhance adventitious root formation, highlighting their potential in plant biology and agriculture (Ricci & Bertoletti, 2009).

Potential Use in Mosquito Control

Schaefer et al. (1975) studied TH6040, a compound structurally related to this compound, for its effectiveness in controlling mosquito populations. The compound showed promising results in controlling organophosphorus-resistant strains of mosquitoes, indicating its potential as a mosquito control agent (Schaefer, Wilder, & Mulligan, 1975).

Antibacterial and Antifungal Properties

Patel, Mahajan, and Chikhalia (2010) synthesized derivatives of this compound and found them to possess antibacterial and antifungal properties. These findings suggest potential applications in combating bacterial and fungal infections (Patel, Mahajan, & Chikhalia, 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c17-11-1-3-12(4-2-11)18-15(23)20-16-19-13(10-25-16)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNOOZWURLOLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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